2-Bromo-1-chloro-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-4-(difluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-1-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-1-chloro-4-(difluoromethoxy)benzene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
2-Bromo-1-chloro-4-(difluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-(difluoromethoxy)benzene: Similar in structure but lacks the chlorine atom, which may result in different reactivity and applications.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the difluoromethoxy group, leading to variations in chemical behavior and uses.
1-Bromo-4-(difluoromethyl)benzene: Features a difluoromethyl group instead of difluoromethoxy, affecting its physical and chemical properties.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
2-bromo-1-chloro-4-(difluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJIEMJTXQKGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.